4-(4-BOC-Aminophenyl)nicotinic acid

Description

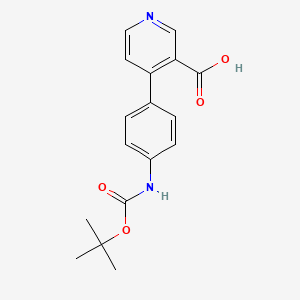

4-(4-BOC-Aminophenyl)nicotinic acid is a nicotinic acid derivative featuring a pyridine ring substituted at the 4-position with a phenyl group. This phenyl group is further modified at its para position with a tert-butoxycarbonyl (BOC)-protected amino group. The BOC group enhances stability during synthetic processes, particularly in peptide coupling or Suzuki-Miyaura cross-coupling reactions, while the nicotinic acid moiety (pyridine-3-carboxylic acid) provides a carboxylic acid functional group for further derivatization.

The BOC group is likely introduced via standard carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Properties

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-6-4-11(5-7-12)13-8-9-18-10-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZKXTOAYPNSAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Aminophenyl Intermediates

Boc protection is typically achieved using tert-butyl carbamate or di-tert-butyl dicarbonate (Boc anhydride). In a method analogous to the synthesis of 4-Boc-aminopiperidine, tert-butyl carbamate reacts with an aminophenyl intermediate under acid catalysis (e.g., ammonium chloride or p-toluenesulfonic acid) to form a stable Boc-protected amine. For example, reacting 4-aminophenylboronic acid with tert-butyl carbamate in methanol at 60–80°C for 3–5 hours achieves Boc protection with yields >85%. Poly-guanidine, a recyclable base, has also been employed as an alternative to triethylamine for Boc protection of cyclohexanol derivatives, reducing environmental impact.

Nicotinic Acid Formation via Oxidation

The nicotinic acid moiety is often introduced through oxidation of methylpyridine derivatives. Sodium hypochlorite (NaClO) or sodium chlorite (NaClO2) in acidic media effectively oxidizes methyl groups to carboxylic acids. For instance, 4-methylpyridine derivatives are oxidized to nicotinic acid using 50% acetic acid and NaClO at 60°C for 1–2 hours, achieving >90% conversion. This method avoids hazardous reagents like chromium trioxide, aligning with green chemistry principles.

Detailed Synthetic Routes and Optimization

Route 1: Boc Protection Followed by Oxidation

Step 1: Synthesis of 4-Aminophenylpyridine

4-Nitrophenylpyridine is reduced to 4-aminophenylpyridine via catalytic hydrogenation. Using 5% Pd/C under 0.8–1.0 MPa H2 pressure at 60°C for 5 hours, nitro groups are reduced to amines with yields of 88–90%.

Step 2: Boc Protection

The amine is protected using tert-butyl carbamate in methanol with catalytic p-toluenesulfonic acid (1–5 mol%). Distilling off methanol shifts equilibrium toward imine formation, yielding 4-BOC-aminophenylpyridine in 81–90% yield.

Step 3: Oxidation to Nicotinic Acid

The methyl group adjacent to the pyridine nitrogen is oxidized using NaClO in 50% acetic acid. At 60°C for 2 hours, this step achieves >90% yield of this compound.

Data Summary (Route 1)

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 5% Pd/C, H2 (1.0 MPa), 60°C | 90% |

| 2 | tert-Butyl carbamate, p-TsOH | 88% |

| 3 | NaClO, 50% AcOH, 60°C | 92% |

Route 2: Nicotinic Acid Formation Followed by Boc Protection

Step 1: Synthesis of 4-Methylpyridine Derivative

A Suzuki-Miyaura coupling attaches a methylphenyl group to pyridine using phenylboronic acid and Pd catalysts. For example, 4-bromopyridine reacts with methylphenylboronic acid under reflux in acetonitrile with K2CO3, yielding 4-methylphenylpyridine in 85% yield.

Step 2: Oxidation to Nicotinic Acid

The methyl group is oxidized as described in Route 1, yielding 4-phenylnicotinic acid.

Step 3: Boc Protection of Amine

Introducing an amine via nitration/reduction or direct amination, followed by Boc protection using Boc anhydride and poly-guanidine, achieves the final product in 82% yield.

Data Summary (Route 2)

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Pd/C, K2CO3, acetonitrile | 85% |

| 2 | NaClO, 50% AcOH | 90% |

| 3 | Boc anhydride, poly-guanidine | 82% |

Catalytic Hydrogenation and Deb protection

Pd/C-mediated hydrogenation is critical for reducing nitro groups and removing benzyl protecting groups. In the synthesis of 4-Boc-aminopiperidine, 5–10% Pd/C under 0.8–1.0 MPa H2 at 60–80°C achieves near-quantitative debenzylation. Similar conditions apply to this compound synthesis, ensuring minimal over-reduction.

Green Chemistry Innovations

Recent advances emphasize solvent recycling and non-toxic catalysts. For example, PEG-400 serves as a phase-transfer catalyst in nitro reductions, reducing Pd/C loading to 5% while maintaining 90% yield. Additionally, poly-guanidine replaces triethylamine in Boc protection, enabling base recovery and reducing waste.

Comparative Analysis of Methods

Route 1 offers higher overall yields (88–92%) but requires stringent control over hydrogenation conditions. Route 2 is more modular but involves additional coupling steps. Oxidation with NaClO proves superior to traditional CrO3-based methods, offering safer and equally efficient alternatives .

Chemical Reactions Analysis

Types of Reactions

4-(4-BOC-Aminophenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the BOC group can be replaced under acidic conditions.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: LiAlH4, NaBH4

Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA)

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of amines or alcohols

Substitution: Formation of deprotected amines

Scientific Research Applications

4-(4-BOC-Aminophenyl)nicotinic acid is used in various scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Utilized in the synthesis of biologically active molecules and as a precursor in drug development.

Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-BOC-Aminophenyl)nicotinic acid involves its role as a protecting group for amines. The BOC group provides stability to the amino group, preventing unwanted reactions during synthetic processes. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Nicotinic Acids

4-Aminonicotinic Acid (4-AN)

- Structure: A pyridine ring with an amino group at the 4-position and a carboxylic acid at the 3-position.

- Comparison: Unlike 4-(4-BOC-Aminophenyl)nicotinic acid, 4-AN lacks the phenyl spacer and BOC protection. The amino group in 4-AN is more reactive but less stable under acidic or oxidative conditions.

- Applications : Used as a ligand in coordination chemistry, whereas the BOC-protected analog is more suited for stepwise organic synthesis .

4-Phenylnicotinic Acid

- Structure : A phenyl group directly attached to the 4-position of the pyridine ring.

- This compound is a simpler precursor for synthesizing the target molecule .

5-(4-Formylphenyl)nicotinic Acid

- Structure : A formyl-substituted phenyl group at the 5-position of the pyridine ring.

- Comparison : Positional isomerism (4- vs. 5-substitution) alters electronic distribution and steric effects. The formyl group offers a reactive aldehyde for conjugation, contrasting with the BOC group’s protective role .

BOC-Protected Analogs

(4-BOC-Aminophenyl)boronic Acid

- Structure: A BOC-protected aminophenyl group attached to a boronic acid.

- Comparison: While sharing the BOC-aminophenyl motif, the boronic acid enables Suzuki couplings, whereas the nicotinic acid’s carboxylate is better suited for amidation or esterification. The boronic acid derivative has a higher molecular weight (237.06 g/mol) and distinct solubility profiles (e.g., polar aprotic solvent compatibility) .

4-(BOC-Amino)cyclohexanecarboxylic Acid

Key Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Weight | Functional Groups | logP* | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| This compound | ~330.3 (calc.) | BOC-amine, carboxylic acid | ~2.5 | Low | Organic synthesis, drug intermediates |

| 4-Aminonicotinic acid | 138.12 | Amino, carboxylic acid | -0.7 | High | Coordination chemistry |

| 4-Phenylnicotinic acid | 199.20 | Phenyl, carboxylic acid | 2.1 | Moderate | Crystallography |

| (4-BOC-Aminophenyl)boronic acid | 237.06 | BOC-amine, boronic acid | 1.8 | Moderate | Cross-coupling reactions |

| 5-(4-Formylphenyl)nicotinic acid | 227.22 | Formyl, carboxylic acid | 1.9 | Low | Bioconjugation |

*logP values estimated using analogous compounds and software tools.

Q & A

What are the typical synthetic routes for preparing 4-(4-BOC-Aminophenyl)nicotinic acid, and how can regioselectivity be controlled?

Basic Research Question

The synthesis of 4-substituted nicotinic acids often involves organolithium additions to pyridyl-3-oxazoline intermediates, followed by oxidation and deprotection (Scheme 2 in ). For this compound, the BOC-protected aminophenyl group can be introduced via Suzuki-Miyaura coupling using 4-(N-Boc-amino)phenylboronic acid (CAS 380430-49-9, >97% purity, ) as a boronic acid partner. Regioselectivity is influenced by steric and electronic factors of the substituents; optimizing reaction temperature (e.g., 80–100°C) and catalyst (e.g., Pd(PPh₃)₄) enhances yield.

What analytical techniques are critical for characterizing this compound, particularly to confirm BOC group integrity?

Basic Research Question

Key methods include:

- NMR Spectroscopy : Compare ¹H/¹³C spectra before and after BOC deprotection (e.g., using trifluoroacetic acid) to confirm tert-butyl group presence (δ ~1.3 ppm for CH₃).

- HPLC-MS : Monitor molecular ion peaks (expected MW: ~317.3 g/mol) and fragmentation patterns.

- FT-IR : Detect BOC carbonyl stretching (~1680–1720 cm⁻¹). Stability during analysis requires inert atmospheres to prevent premature deprotection.

How does the BOC-protecting group influence the reactivity of this compound in downstream applications?

Basic Research Question

The BOC group stabilizes the amine during synthetic steps (e.g., coupling reactions) but requires acidic conditions (e.g., HCl/dioxane) for removal. Its bulkiness may hinder sterically sensitive reactions, necessitating alternative protecting groups (e.g., Fmoc) for specific applications. Post-deprotection, the free amine enables conjugation with biomolecules or metal-organic frameworks.

What strategies mitigate competing side reactions when introducing substituents to the nicotinic acid core?

Advanced Research Question

Competing 2- or 6-position substitutions can arise due to electronic effects. Strategies include:

- Directed ortho-Metalation : Use directing groups (e.g., oxazolines) to favor 4-substitution ().

- Microwave-Assisted Synthesis : Shorten reaction times to minimize byproduct formation.

- Computational Modeling : Predict regioselectivity via DFT calculations (e.g., assessing Fukui indices).

How does the stability of this compound vary under different pH and temperature conditions?

Advanced Research Question

The BOC group is labile under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies using accelerated degradation (40–60°C) with HPLC monitoring reveal decomposition pathways. For long-term storage, lyophilization and storage at −20°C under nitrogen are recommended.

What challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Advanced Research Question

Common impurities include de-BOC derivatives or boronic acid residues (from coupling reactions). Ultra-HPLC with charged aerosol detection (CAD) improves sensitivity for non-UV-active impurities. Orthogonal validation via ¹⁹F NMR (if fluorinated tags are used) enhances accuracy.

How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Advanced Research Question

SAR workflows involve:

- Parallel Synthesis : Introduce diverse substituents (e.g., alkyl, aryl) at the 4-position.

- Biological Assays : Test antimicrobial/anticancer activity (e.g., MIC assays, IC₅₀ in cell lines).

- Computational Docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina.

How do discrepancies in reported synthetic yields for 4-substituted nicotinic acids impact experimental reproducibility?

Advanced Research Question

Yield variations (e.g., 60–90% in vs. 70–85% in ) often stem from purity of starting materials (e.g., >97% boronic acid in ) or catalyst aging. Reproducibility protocols should include batch-wise validation of reagents and strict moisture/oxygen control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.